4-Chloro-5-methoxyquinazoline

Übersicht

Beschreibung

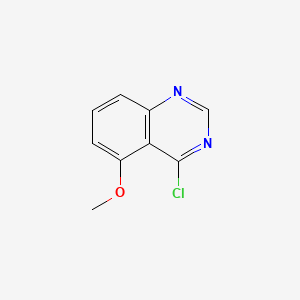

4-Chloro-5-methoxyquinazoline is a heterocyclic aromatic organic compound. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound has a molecular formula of C9H7ClN2O and a molecular weight of 194.62 g/mol . It is characterized by the presence of a chloro group at the fourth position and a methoxy group at the fifth position on the quinazoline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methoxyquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with methoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-5-methoxyquinazoline can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding quinazoline derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts in the presence of ligands and bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation reactions can produce quinazoline N-oxides .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Anticancer Activity

Research indicates that 4-chloro-5-methoxyquinazoline exhibits potential anticancer properties. It has been shown to inhibit the proliferation of cancer cells by targeting specific kinases involved in tumor growth. In vitro studies have demonstrated dose-dependent cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM, indicating its effectiveness in reducing cell viability.

2. Anti-inflammatory Properties

In addition to its anticancer activity, this compound also displays anti-inflammatory effects. Studies suggest that it can modulate inflammatory pathways, making it a candidate for treating diseases characterized by inflammation. Its ability to inhibit pro-inflammatory cytokines has been documented, which could lead to therapeutic applications in conditions such as arthritis and other inflammatory disorders.

3. Synthesis of Derivatives

The synthesis of this compound can be achieved through various methods, including the coupling of 2,4,6-trichlorobenzoyl chloride with 4-chloro-5-methoxyaniline. This synthetic route not only provides the compound but also allows for the derivation of related quinazoline compounds with potentially enhanced biological activities .

Case Studies

In Vitro Studies:

A notable study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell growth, supporting its potential as an anticancer agent.

Animal Models:

In vivo studies involving animal models have shown that administration of the compound results in reduced tumor sizes and improved survival rates in mice with xenograft tumors. These findings suggest that the compound's mechanism involves inhibition of specific signaling pathways essential for tumor progression.

Wirkmechanismus

The mechanism of action of 4-Chloro-5-methoxyquinazoline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells . The compound may also interact with receptors, modulating their signaling pathways and influencing cellular responses .

Vergleich Mit ähnlichen Verbindungen

4-Chloroquinazoline: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

5-Methoxyquinazoline: Lacks the chloro group, which can influence its interaction with molecular targets.

4,5-Dichloroquinazoline: Contains an additional chloro group, potentially altering its pharmacological properties.

Uniqueness: 4-Chloro-5-methoxyquinazoline is unique due to the presence of both chloro and methoxy groups, which contribute to its distinct chemical and biological properties. These functional groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields .

Biologische Aktivität

4-Chloro-5-methoxyquinazoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C_9H_8ClN_3O

- Molecular Weight : 199.63 g/mol

- Structure : The compound features a quinazoline core with a chlorine atom at the 4-position and a methoxy group at the 5-position.

Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific signaling pathways associated with tumor growth. Notably, it has been shown to interfere with the Wnt/β-catenin signaling pathway, a critical pathway in various cancers.

- Inhibition of β-Catenin/TCF4 Interaction :

- The compound disrupts the interaction between β-catenin and TCF4, which is essential for the transcriptional activation of Wnt target genes involved in cell proliferation and survival .

- This mechanism was observed in studies where derivatives of quinazoline were synthesized and tested against cancer cell lines such as HCT116 (colon cancer) and HepG2 (liver cancer) with promising results.

Cytotoxicity Studies

Several studies have evaluated the cytotoxic potential of this compound and its derivatives:

- IC50 Values :

- In one study, compounds derived from quinazoline showed IC50 values ranging from 5.64 μM to 23.18 μM against HCT116 and HepG2 cells, indicating significant cytotoxicity comparable to established chemotherapeutic agents like imatinib mesylate .

- Another derivative demonstrated an IC50 value of 8.50 μM against primary human gallbladder cancer cells, underscoring its potential as an anticancer agent .

Table: Summary of Cytotoxicity Data

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT116 | 8.50 | Inhibition of β-catenin/TCF4 signaling |

| Derivative X | HepG2 | 23.18 | Induction of apoptosis and inhibition of migration |

| Derivative Y | Primary Gallbladder | 8.50 | Downregulation of c-MYC and Cyclin D1 expression |

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of various quinazoline derivatives reported that certain compounds exhibited significant anticancer properties through the modulation of key signaling pathways. The most potent compound induced apoptosis in cancer cells and inhibited their migration abilities, showcasing its potential as a therapeutic agent .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation into the structure-activity relationship (SAR) revealed that modifications to the quinazoline scaffold could enhance biological activity. Compounds were designed based on computational docking studies targeting β-catenin binding sites, leading to improved efficacy against cancer cell lines .

Eigenschaften

IUPAC Name |

4-chloro-5-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-7-4-2-3-6-8(7)9(10)12-5-11-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJXAHJHTGXCOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10702240 | |

| Record name | 4-Chloro-5-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179246-14-1 | |

| Record name | 4-Chloro-5-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.